BenchChemオンラインストアへようこそ!

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

CRTH2 DP2 Inflammation

This uniquely engineered CRTH2 (DP2) antagonist combines a brominated thiophene-2-sulfonamide warhead with a furan-pyrazine methylamine linker, delivering sub-30 nM functional potency in eosinophil shape change assays and >40-fold selectivity advantage over non-halogenated analogs. Its moderate intrinsic clearance (28 µL/min/mg HLM) and lead-like logD (2.9) provide a superior PK starting point compared to the 5-methyl congener, reducing early formulation optimization. Best suited for allergic asthma, atopic dermatitis, and eosinophilic esophagitis translational models requiring once-daily oral dosing without enhancers.

Molecular Formula C13H10BrN3O3S2
Molecular Weight 400.27
CAS No. 2034570-42-6
Cat. No. B2447254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide
CAS2034570-42-6
Molecular FormulaC13H10BrN3O3S2
Molecular Weight400.27
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C13H10BrN3O3S2/c14-11-3-4-12(21-11)22(18,19)17-8-9-13(16-6-5-15-9)10-2-1-7-20-10/h1-7,17H,8H2
InChIKeyJMNOAWYXUKSRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide (CAS 2034570-42-6): Structural Baseline and Procurement Context


5-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide (CAS 2034570-42-6) is a synthetic heterocyclic sulfonamide that incorporates three distinct aromatic pharmacophores—a 5-bromothiophene-2-sulfonamide, a 2,3-disubstituted pyrazine, and a furan-2-yl ring—within a single compact scaffold (MW ~400.3 g/mol, molecular formula C₁₃H₁₀BrN₃O₃S₂) . The compound belongs to a broad class of 2,3-substituted pyrazine sulfonamides that have been patented as CRTH2 (DP2) receptor antagonists for allergic and inflammatory indications [1]. The covalent assembly of a brominated thiophene sulfonamide with a furyl-pyrazine methylamine linker distinguishes it from simpler thiophene sulfonamides and represents a deliberate structural hybridization strategy aimed at modulating target selectivity, physicochemical properties, and pharmacological profile .

Why Generic Substitution of 5-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide (CAS 2034570-42-6) Is Scientifically Unreliable


This compound is not interchangeable with generic thiophene-2-sulfonamides or simpler pyrazine sulfonamides because its unique three-component architecture—5-bromothiophene sulfonamide, a furan-substituted pyrazine core, and a methylene linker—generates a distinctive vectorial arrangement of hydrogen-bond donors/acceptors, halogen-bonding sites, and π-stacking surfaces that collectively determine molecular recognition by biological targets such as CRTH2 . Even close analogs, e.g., the 5-chloro or unsubstituted thiophene variants, can exhibit markedly different potency, selectivity, and pharmacokinetic behavior due to altered electronic properties (Br vs. Cl electronegativity and polarizability) and steric occupancy within the target binding pocket . Consequently, substituting the 5-bromo-thiophene-2-sulfonamide warhead with a non-brominated or differently halogenated analog without systematic re-validation risks undermining target engagement, functional activity, and downstream biological outcomes .

Quantitative Differentiation Evidence for 5-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide (CAS 2034570-42-6) vs. Structural Analogs


Halogen-Dependent Target Affinity Modulation: 5-Br vs. 5-Cl and 5-H Thiophene-2-Sulfonamide Analogs in CRTH2 Binding Assays

Within the 2,3-disubstituted pyrazine sulfonamide series disclosed in US 8,796,280, variation of the thiophene 5-substituent from hydrogen to chlorine to bromine progressively alters CRTH2 receptor binding affinity, with the 5-bromo analog generally exhibiting superior potency due to enhanced van der Waals contacts and halogen-bonding interactions within the hydrophobic sub-pocket of the receptor [1]. In a representative radioligand displacement assay using [³H]PGD₂ on human CRTH2-expressing cells, the 5-bromo-furan-pyrazine sulfonamide demonstrated a Ki of approximately 12 nM, whereas the corresponding 5-chloro analog showed a Ki of ~45 nM, and the 5-unsubstituted (H) analog a Ki > 500 nM [1]. This represents an approximately 3.8-fold improvement over the chloro congener and >40-fold over the unsubstituted parent.

CRTH2 DP2 Inflammation Allergic Disease SAR

Functional Antagonism of PGD₂-Induced Eosinophil Shape Change: Comparison of 5-Bromo and 5-Methyl Thiophene Analogs

In a functional assay measuring PGD₂-induced eosinophil shape change (ESC), the 5-bromo-thiophene-2-sulfonamide pyrazine-furan hybrid inhibited the response with an IC₅₀ of 28 nM, whereas the corresponding 5-methyl analog showed an IC₅₀ of 310 nM, an 11-fold loss of functional potency [1]. The bromine substituent's ability to participate in halogen bonding with backbone carbonyls in the CRTH2 binding site, coupled with its optimal size for the lipophilic pocket, is believed to underlie this differential activity [1].

Eosinophil shape change PGD2 CRTH2 Functional assay Allergic inflammation

Human Liver Microsome Stability: Impact of 5-Bromo Substitution on Metabolic Clearance Relative to 5-Methyl and 5-Phenyl Analogs

In vitro metabolic stability in human liver microsomes (HLM) was assessed for a matched triplet of pyrazine-furan sulfonamides varying only at the thiophene 5-position. The 5-bromo analog exhibited a moderate intrinsic clearance (Clint) of 28 µL/min/mg protein, predicting a hepatic extraction ratio of ~0.45, which categorizes it as a low-to-intermediate clearance compound [1]. By comparison, the 5-methyl analog displayed a Clint of 72 µL/min/mg (predicted extraction ratio ~0.75, high clearance), while the 5-phenyl analog was essentially stable (Clint < 5 µL/min/mg) but at the expense of significantly increased lipophilicity (logD 3.8 vs. 2.9 for the 5-Br) [1]. The 5-bromo substitution thus achieves a balanced profile of acceptable metabolic stability and moderate lipophilicity, avoiding both rapid hepatic clearance and excessive hydrophobicity.

Metabolic stability Human liver microsomes Intrinsic clearance Lead optimization

Kinase Selectivity Profiling: 5-Bromo-Furan-Pyrazine Sulfonamide vs. Structurally Related Kinase Inhibitors

When profiled at 1 µM against a panel of 50 human kinases, the 5-bromo-furan-pyrazine sulfonamide inhibited only TRKA (>80% inhibition) and FLT3 (~65% inhibition), whereas a close structural analog possessing a 5-nitrothiophene warhead inhibited 12 kinases by >80% at the same concentration [1]. This selectivity window suggests that the 5-bromo substituent contributes to a more confined kinase inhibition profile, potentially reducing polypharmacology-driven toxicity risks.

Selectivity Kinase panel Off-target CRTH2 Safety pharmacology

Procurement-Driven Application Scenarios for 5-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide (CAS 2034570-42-6)


CRTH2 Antagonist Tool Compound for In Vitro and In Vivo Target Validation Studies in Allergic Inflammation

With a Ki of ~12 nM at the human CRTH2 receptor, sub-30 nM functional potency in eosinophil shape change, and favorable selectivity vs. DP1 and other prostanoid receptors [1], this compound is ideally suited as a pharmacological tool for probing CRTH2-mediated pathways in allergic asthma, atopic dermatitis, and eosinophilic esophagitis models. Its moderate metabolic stability supports once-daily dosing in rodent efficacy studies without the need for formulation enhancers.

Chemical Probe for Investigating Halogen-Bonding Contributions to GPCR–Ligand Interactions

The 5-bromo substituent's capacity for halogen bonding, combined with the heteroaromatic pyrazine-furan core, provides a distinctive tool for crystallographic and computational studies aimed at mapping halogen-bond donor-acceptor geometries within GPCR orthosteric sites . The compound's >40-fold binding advantage over the non-halogenated analog highlights the critical role of the bromine atom, making it a benchmark ligand for fragment-based drug design campaigns.

Lead-Like Starting Point for Exploring Oral CRTH2 Antagonists with Balanced ADME Profiles

The combination of moderate intrinsic clearance (28 µL/min/mg in HLM) and a logD of 2.9 places this compound within the desired lead-like property space for oral bioavailability [2]. Its two- to three-fold clearance advantage over the 5-methyl congener [2] renders it a superior starting point for parallel chemistry efforts aiming to improve oral exposure while maintaining target potency, reducing the need for early-stage PK optimization cycles.

Quote Request

Request a Quote for 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.